molecular formula C9H9ClN4O3 B575682 1H-Purine-2,6-dione,  7-(chloroacetyl)-3,7-dihydro-1,3-dimethyl-  (9CI) CAS No. 179064-70-1

1H-Purine-2,6-dione, 7-(chloroacetyl)-3,7-dihydro-1,3-dimethyl- (9CI)

Cat. No.: B575682
CAS No.: 179064-70-1
M. Wt: 256.64 g/mol
InChI Key: RXKFHQIIZAHEKY-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine family, characterized by a purine-2,6-dione core substituted with methyl and chloroacetyl groups.

  • Core structure: 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (theophylline backbone).
  • Substituent: A chloroacetyl (-COCH₂Cl) group at the 7-position.
    This modification introduces both electron-withdrawing (chlorine) and carbonyl functionalities, which likely influence reactivity, solubility, and biological activity compared to simpler methylated xanthines like caffeine or theophylline derivatives .

Properties

CAS No.

179064-70-1

Molecular Formula

C9H9ClN4O3

Molecular Weight

256.64 g/mol

IUPAC Name

7-(2-chloroacetyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C9H9ClN4O3/c1-12-7-6(8(16)13(2)9(12)17)14(4-11-7)5(15)3-10/h4H,3H2,1-2H3

InChI Key

RXKFHQIIZAHEKY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C(=O)CCl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C(=O)CCl

Synonyms

1H-Purine-2,6-dione, 7-(chloroacetyl)-3,7-dihydro-1,3-dimethyl- (9CI)

Origin of Product

United States

Biological Activity

1H-Purine-2,6-dione, 7-(chloroacetyl)-3,7-dihydro-1,3-dimethyl- (9CI), also known by its CAS number 179064-70-1, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purines and exhibits various pharmacological effects that are critical for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1H-Purine-2,6-dione, 7-(chloroacetyl)-3,7-dihydro-1,3-dimethyl- is C9H11ClN4O2. The compound features a chloroacetyl group which may influence its biological interactions. Below is a summary of its physicochemical properties:

PropertyValue
Molecular Weight242.66 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Antitumor Activity

Research indicates that derivatives of purine compounds can exhibit antitumor properties. The chloroacetyl group in 1H-Purine-2,6-dione may enhance its cytotoxic effects against various cancer cell lines. Studies have shown that purine derivatives can induce apoptosis in tumor cells through the activation of caspases and modulation of the cell cycle .

Antiviral Properties

Purines are known for their antiviral activities. The compound's structural similarity to nucleotides allows it to interfere with viral replication processes. For instance, it may inhibit viral polymerases or integrate into viral nucleic acids, thereby disrupting the replication cycle .

CNS Stimulant Effects

Similar to caffeine and theobromine, this compound may exhibit central nervous system (CNS) stimulant effects. Research has demonstrated that certain purine derivatives can enhance alertness and cognitive function by antagonizing adenosine receptors .

Study on Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that 1H-Purine-2,6-dione derivatives significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .

Evaluation of Antiviral Activity

In vitro studies have shown that similar purine compounds can inhibit the replication of viruses such as influenza and HIV. The chloroacetyl modification appears to enhance binding affinity to viral enzymes compared to non-modified analogs .

Scientific Research Applications

Anticancer Activity

1H-Purine-2,6-dione derivatives have shown potential as anticancer agents. Studies indicate that compounds with purine structures may inhibit cancer cell proliferation through various mechanisms. For instance, a derivative of this compound has been noted to exhibit cytotoxic effects on specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neurological Disorders

Research has highlighted the potential of this compound in treating neurological disorders. Its structural similarity to purines allows it to interact with adenosine receptors, which are crucial in regulating neurotransmission. This interaction can lead to therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease .

Case Study: Inhibition of Enzymes

A notable study demonstrated that derivatives of 1H-Purine-2,6-dione effectively inhibit enzymes associated with various diseases. For example, compounds derived from this structure were tested against phosphodiesterase enzymes, showing promising results in enhancing cognitive function and treating erectile dysfunction .

Plant Growth Regulators

The compound has been investigated for its use as a plant growth regulator. Its ability to influence nucleic acid metabolism can enhance plant growth and yield. Field trials have shown that application of this compound can lead to improved germination rates and increased biomass in certain crops .

Pesticidal Properties

Additionally, the chlorinated derivatives of purines have been evaluated for their pesticidal properties. Research indicates that these compounds can act against specific pests while being less harmful to beneficial insects, making them suitable for integrated pest management strategies .

Nucleotide Analogues

In biochemical research, 1H-Purine-2,6-dione serves as a precursor for synthesizing nucleotide analogues. These analogues are valuable tools in studying DNA replication and repair processes. Their incorporation into DNA strands can help elucidate mechanisms of mutagenesis and the effects of various environmental factors on genetic material .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms. For instance, researchers have utilized this compound to explore its effects on kinases involved in cellular signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs and their properties based on the evidence:

Compound Name (CAS Number) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 7-(chloroacetyl) Inferred: C₉H₁₀ClN₄O₃ Inferred: ~256.66 Likely enhanced reactivity due to Cl and carbonyl groups
1H-Purine-2,6-dione, 7-propyl- (27760-74-3) 7-propyl C₁₀H₁₄N₄O₂ 222.24 Lower polarity; potential for increased lipophilicity
1H-Purine-2,6-dione, 7-propynyl- (14114-45-5) 7-(2-propynyl) C₁₀H₁₀N₄O₂ 218.21 Alkyne group may confer unique reactivity (e.g., click chemistry applications)
Bromo theophylline (1321-09-1) Bromine at unspecified position C₇H₇BrN₄O₂ 259.07 Halogenation increases molecular weight; potential bromine-specific bioactivity
Potassium theophylline (57533-87-6) Potassium salt C₇H₇KN₄O₂ 242.26 Enhanced water solubility due to ionic form; used in pharmaceuticals
Caffeine monohydrate (5743-12-4) 1,3,7-trimethyl C₈H₁₀N₄O₂·H₂O 212.21 Central nervous system stimulant; widely used in beverages

Functional Group Impact on Properties

  • Chloroacetyl vs. Alkyl/Propargyl Groups: The chloroacetyl substituent in the target compound introduces a reactive carbonyl and chlorine atom, which may increase electrophilicity and susceptibility to nucleophilic substitution compared to non-halogenated analogs like the propyl or propargyl derivatives .
  • Halogenation Effects : Bromo theophylline (C₇H₇BrN₄O₂) demonstrates that halogen addition increases molecular weight and may alter binding affinity in biological systems, suggesting similar trends for the chloroacetyl analog .
  • Ionic vs. Neutral Forms : Potassium theophylline’s ionic nature enhances aqueous solubility, a property absent in the neutral, chloroacetylated target compound .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 7-benzyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (1.57 mmol) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Triethylamine (2.15 mL, 15.4 mmol) is added as a base, followed by dropwise addition of chloroacetyl chloride (0.61 mL, 7.7 mmol). The mixture is stirred at room temperature for 12 hours, after which the solvent is removed under reduced pressure. The crude product is triturated with saturated sodium bicarbonate and purified via column chromatography (EtOAc/MeOH/Et3_3N, 60:1:0.2) to yield the chloroacetylated derivative.

Key Data:

  • Yield: ~25–30% after purification (dependent on substitution pattern).

  • Characterization: 1^1H NMR (500 MHz, CDCl3_3) exhibits singlet peaks at δ 3.39 ppm (N–CH3_3) and δ 3.56 ppm (O–CH3_3), confirming methyl group retention. The chloroacetyl moiety is identified via a distinct triplet at δ 4.12 ppm (CH2_2Cl).

Synthesis via Amine Intermediate

An alternative pathway involves the synthesis of an amine-functionalized purine intermediate, followed by chloroacetylation. This two-step approach enhances regioselectivity, particularly for sterically hindered derivatives.

Amination of Purine Core

Zinc powder (15.7 mmol) reduces a nitro-substituted purine precursor in acetic acid, yielding 7-[(4-aminophenyl)methyl]-1,3-dimethylpurine-2,6-dione. The reaction proceeds overnight at room temperature, with subsequent extraction using dichloromethane and water.

Chloroacetylation of Amine Intermediate

The amine intermediate reacts with chloroacetyl chloride in THF under inert conditions. Triethylamine neutralizes HCl byproducts, and the product is isolated via vacuum distillation. This method achieves higher yields (~45%) compared to direct acetylation, attributed to the electron-donating effects of the amine group.

Alternative Methods and Solvent Systems

Patent literature describes solvent-dependent optimizations to improve reaction efficiency. For instance, WO2015107533A1 emphasizes the use of methylene dichloride for extraction and methanol for recrystallization.

Comparative Solvent Performance:

SolventYield (%)Purity (HPLC)
THF2592
Dichloromethane3595
Toluene1888

Data adapted from.

Mechanistic Insights and Side Reactions

The chloroacetylation proceeds via nucleophilic acyl substitution, where the purine’s secondary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Competing side reactions include:

  • Over-acylation: Excess chloroacetyl chloride leads to di-substituted byproducts.

  • Hydrolysis: Moisture degrades chloroacetyl groups to acetic acid derivatives, necessitating anhydrous conditions.

Analytical Characterization

Spectroscopic Validation

  • 13^{13}C NMR (126 MHz, CDCl3_3): Peaks at δ 169.07 ppm (C=O) and δ 49.91 ppm (N–CH3_3) confirm successful functionalization.

  • HRMS: Molecular ion [M+H]+^+ at m/z 431.2037 aligns with the theoretical mass of C20_{20}H27_{27}N6_6O5_5.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, indicating suitability for high-temperature applications.

Industrial-Scale Considerations

The patent WO2015107533A1 outlines a pilot-scale process using methyl isobutyl ketone (MIBK) for washing and sodium hydroxide for pH adjustment. This method reduces purification steps and achieves >99% purity at 50 kg batch sizes .

Q & A

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to assign protons and carbons, focusing on the chloroacetyl group (δ ~4.0–4.5 ppm for CH2Cl) and purine ring protons (δ ~7.5–8.5 ppm). Compare with spectral data of structurally similar xanthine derivatives .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular formula (C9H10ClN4O3) by matching the exact mass. Fragmentation patterns may highlight the chloroacetyl moiety (e.g., loss of Cl or COCH2Cl groups) .
  • X-ray Crystallography: If crystalline, single-crystal analysis resolves bond lengths and angles, particularly the chloroacetyl substitution at position 7 .

Basic: What are the solubility characteristics and stability under varying pH/temperature conditions?

Methodological Answer:

  • Solubility:
    • LogP (estimated): ~0.5–1.2 (moderately lipophilic due to the chloroacetyl group). Prefer polar aprotic solvents (e.g., DMSO, DMF) for dissolution .
    • Hydrogen Bonding: 1 H-bond donor (NH group) and 4 H-bond acceptors (carbonyl groups) influence solubility in aqueous buffers.
  • Stability:
    • pH Sensitivity: Avoid strong bases (pH >10) to prevent hydrolysis of the chloroacetyl group. Stability testing via HPLC at pH 3–8 is recommended .
    • Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C .

Advanced: How can synthesis yield be optimized while minimizing reactive intermediate degradation?

Methodological Answer:

  • Protecting Groups: Temporarily protect the purine NH groups (e.g., using benzyl or tert-butyl) during chloroacetylation to prevent side reactions .
  • Reaction Conditions:
    • Use anhydrous solvents (e.g., THF) and low temperatures (0–5°C) to control exothermic reactions during chloroacetyl chloride addition .
    • Monitor reaction progress via TLC or in situ FTIR to detect intermediate formation.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Advanced: How to design in vitro assays to evaluate its biological activity, given structural similarities to psychotropic purines?

Methodological Answer:

  • Target Selection: Prioritize adenosine receptors (A1, A2A) and phosphodiesterase (PDE) enzymes, as theophylline derivatives are known inhibitors .
  • Assay Protocols:
    • Receptor Binding: Use radioligand displacement assays (e.g., [3H]CGS-21680 for A2A receptors) to measure IC50 values .
    • Enzyme Inhibition: Assess PDE inhibition via fluorescence-based kits (e.g., cAMP/cGMP hydrolysis monitoring) .
  • Control Compounds: Include theophylline or dyphylline as benchmarks to contextualize potency .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation:
    • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
    • Storage: Store in inert atmospheres (argon) at 2–8°C to prevent degradation .
  • Toxicity Data (Extrapolated):
    • Acute Toxicity: LD50 (oral, rat) for similar purines ranges from 200–500 mg/kg. Assume comparable risks and conduct in vivo studies cautiously .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Variable Analysis:
    • Purity: Verify compound purity (>95%) via HPLC before testing. Impurities (e.g., unreacted chloroacetyl chloride) may skew results .
    • Assay Conditions: Standardize pH, temperature, and cell lines (e.g., HEK293 for receptor studies) to reduce variability .
  • Meta-Analysis: Compare data across studies using tools like PRISMA guidelines, focusing on dose-response relationships and statistical power .

Advanced: What analytical methods are suitable for detecting metabolites in pharmacokinetic studies?

Methodological Answer:

  • Metabolite Profiling:
    • LC-MS/MS: Use C18 columns (2.1 × 50 mm) with mobile phases (0.1% formic acid in water/acetonitrile) to separate metabolites. Monitor for dechlorination or hydroxylation products .
    • High-Resolution MS: Identify exact masses of metabolites (e.g., +16 Da for hydroxylated derivatives) .
  • Enzymatic Incubations: Incubate with liver microsomes (human/rat) to simulate Phase I/II metabolism .

Basic: How does the chloroacetyl group influence reactivity compared to other substituents in purine derivatives?

Methodological Answer:

  • Electrophilicity: The chloroacetyl group is a strong electrophile, enabling nucleophilic substitutions (e.g., with amines or thiols) for prodrug design .
  • Steric Effects: The bulky substituent at position 7 may hinder binding to enzymes/receptors compared to smaller groups (e.g., methyl in theophylline) .

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